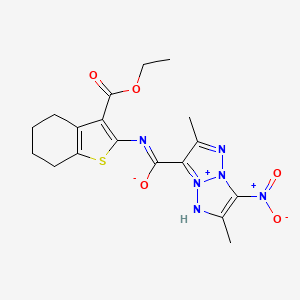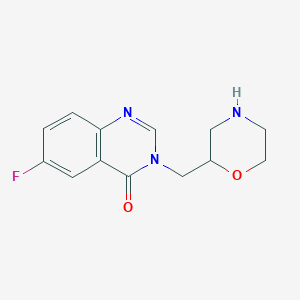
ethyl 2-methyl-2-(4-nitrophenoxy)propanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Rearrangement in Chemical Reactions : Ethyl-2-methyl-2-(4-nitrophenoxy)-propionate shows interesting behavior in chemical reactions. When reduced with lithium borohydride, it undergoes a rearrangement to produce nitrophenoxy-alcohol. This highlights its reactive nature and potential use in synthesis processes (Harfenist & Thom, 1969).
Production of Nitrophenoxyethylamines : Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate is involved in the synthesis of 2-(p-nitrophenoxy)ethylamines, indicating its role in the creation of new chemical compounds. These compounds are formed by reactions with 2-aminoethanols and p-chloronitrobenzene (Knipe, Sridhar, & Lound-Keast, 1977).
Intermediate in Drug Synthesis : This compound serves as an important intermediate in the synthesis of biologically active compounds. Its role in synthesizing ethyl 4-(4-nitrophenoxy) picolinate, a crucial intermediate in drug synthesis, underscores its importance in pharmaceutical research (Xiong et al., 2019).
Biological and Pharmaceutical Research
Anti-Inflammatory Activities : Research on compounds derived from Eucommia ulmoides Oliv. has identified new phenolic compounds structurally related to ethyl 2-methyl-2-(4-nitrophenoxy)propanoate. These compounds exhibit modest anti-inflammatory activities, suggesting potential applications in treating inflammation-related disorders (Ren et al., 2021).
Application in Lipase-Catalyzed Reactions : Ethyl and other variants of 3-(2-nitrophenoxy) butanoates, related to ethyl 2-methyl-2-(4-nitrophenoxy)propanoate, have been studied for their role in enantioselective hydrolysis catalyzed by Pseudomonas fluorescens and Pseudomonas sp. lipase. This indicates its potential use in producing chiral compounds for pharmaceutical applications (Knezović, Sunjic, & Levai, 1993).
Propiedades
IUPAC Name |
ethyl 2-methyl-2-(4-nitrophenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11(14)12(2,3)18-10-7-5-9(6-8-10)13(15)16/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXNETDTQPCZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)

![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6089142.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclobutanecarboxamide](/img/structure/B6089166.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6089173.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B6089187.png)
![2-mercapto-6-methyl-5-phenyl-3-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6089190.png)
![4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime](/img/structure/B6089194.png)
![N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6089196.png)
![1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6089199.png)
